molecular formula C18H17N3O3 B5176751 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5176751
M. Wt: 323.3 g/mol
InChI Key: GIOORDFCFRMVJE-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with amino and methoxy substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and malononitrile.

    Formation of Intermediate: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst (e.g., ammonium acetate) to form the chromene core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced chromene derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2,7-Diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active chromenes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, dyes, and pigments due to its chromene core.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diamino-4H-chromene-3-carbonitrile: Lacks the 2,5-dimethoxyphenyl group, which may affect its biological activity.

    4-(2,5-Dimethoxyphenyl)-4H-chromene-3-carbonitrile: Lacks the amino groups, potentially altering its reactivity and applications.

    2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of both amino and methoxy groups in 2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile makes it unique, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-22-11-4-6-15(23-2)13(8-11)17-12-5-3-10(20)7-16(12)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOORDFCFRMVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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